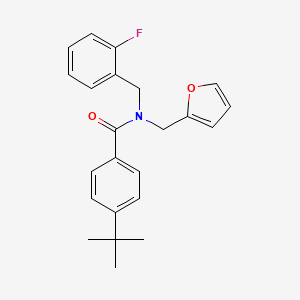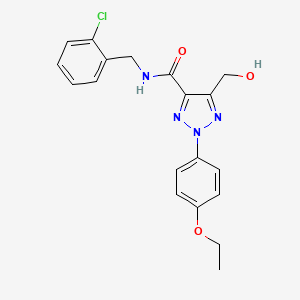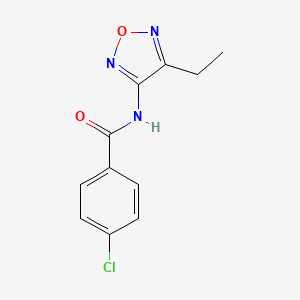![molecular formula C20H29ClN2O2 B11382198 2-(2-Chlorophenoxy)-1-{2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B11382198.png)
2-(2-Chlorophenoxy)-1-{2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenoxy)-1-{2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone: . It consists of a phenyl group, a piperidine ring, and a chlorophenoxy moiety.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2-chlorophenol with 1-(2-bromoethyl)piperidine, followed by cyclization to form the piperidine ring . The chlorophenoxy group is then introduced via an appropriate chlorination reaction.
Industrial Production: Industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and purification steps. specific industrial protocols are proprietary and may not be publicly available.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or other oxygenated derivatives.
Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.
Substitution: The chlorine atom in the chlorophenoxy group is susceptible to nucleophilic substitution reactions.
Chlorination: Chlorine gas or chlorinating agents (e.g., thionyl chloride) can introduce the chlorophenoxy group.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for reduction.
Cyclization: Acidic conditions promote cyclization of the piperidine ring.
Major Products: The major products depend on the specific reaction conditions and reagents used. Potential products include ketones, alcohols, and substituted derivatives.
Scientific Research Applications
Chemistry:
Building Block: The compound serves as a versatile building block for the synthesis of more complex molecules.
Medicinal Chemistry: Researchers explore its derivatives for potential drug development.
Pharmacology: Investigating its effects on biological systems.
Neuroscience: Piperidine derivatives often exhibit neuroactive properties.
Fine Chemicals: Used in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, possibly related to its phenyl and piperidine moieties.
Comparison with Similar Compounds
While this compound shares structural features with other piperidine derivatives, its unique combination of a chlorophenoxy group and a phenyl ring sets it apart. Similar compounds include 1-Trifluoroacetyl piperidine and 2-Phenyl-1-(piperidin-1-yl)ethanone .
Properties
Molecular Formula |
C20H29ClN2O2 |
|---|---|
Molecular Weight |
364.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-1-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C20H29ClN2O2/c21-18-9-2-3-10-19(18)25-16-20(24)23-14-7-4-8-17(23)11-15-22-12-5-1-6-13-22/h2-3,9-10,17H,1,4-8,11-16H2 |
InChI Key |
ADBXCDZKAHPWCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC2CCCCN2C(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11382131.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide](/img/structure/B11382135.png)
![5-[benzyl(methyl)amino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11382145.png)
![N-[3-(acetylamino)phenyl]-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11382148.png)
![N-(2-methoxyphenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide](/img/structure/B11382172.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide](/img/structure/B11382173.png)
![2-(2,3-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11382174.png)
![5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11382180.png)
![Ethyl 2-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B11382184.png)
![Ethyl ({4,6-dimethyl-3-[(3-methylphenyl)carbamoyl]pyridin-2-yl}sulfanyl)acetate](/img/structure/B11382195.png)
![N-(2-methoxyphenyl)-4,6-dimethyl-2-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B11382206.png)
